Cas no 902856-13-7 (7-bromo-9-methoxy-2-4-(propan-2-yl)phenyl-3H,4H,5H-chromeno2,3-dpyrimidin-4-one)

7-bromo-9-methoxy-2-4-(propan-2-yl)phenyl-3H,4H,5H-chromeno2,3-dpyrimidin-4-one structure
902856-13-7 structure
Product name:7-bromo-9-methoxy-2-4-(propan-2-yl)phenyl-3H,4H,5H-chromeno2,3-dpyrimidin-4-one
CAS No:902856-13-7
MF:C21H19BrN2O3
Molecular Weight:427.291164636612
CID:5425274

7-bromo-9-methoxy-2-4-(propan-2-yl)phenyl-3H,4H,5H-chromeno2,3-dpyrimidin-4-one 化学的及び物理的性質

名前と識別子

    • 7-Bromo-3,5-dihydro-9-methoxy-2-[4-(1-methylethyl)phenyl]-4H-[1]benzopyrano[2,3-d]pyrimidin-4-one
    • 7-bromo-9-methoxy-2-4-(propan-2-yl)phenyl-3H,4H,5H-chromeno2,3-dpyrimidin-4-one
    • インチ: 1S/C21H19BrN2O3/c1-11(2)12-4-6-13(7-5-12)19-23-20(25)16-9-14-8-15(22)10-17(26-3)18(14)27-21(16)24-19/h4-8,10-11H,9H2,1-3H3,(H,23,24,25)
    • InChIKey: RMTJWGHSJPUJBO-UHFFFAOYSA-N
    • SMILES: C1(C2=CC=C(C(C)C)C=C2)NC(=O)C2CC3=CC(Br)=CC(OC)=C3OC=2N=1

じっけんとくせい

  • 密度みつど: 1.49±0.1 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
  • Boiling Point: 538.9±60.0 °C(Predicted)
  • 酸度系数(pKa): 1.19±0.20(Predicted)

7-bromo-9-methoxy-2-4-(propan-2-yl)phenyl-3H,4H,5H-chromeno2,3-dpyrimidin-4-one Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Life Chemicals
F3411-0305-4mg
7-bromo-9-methoxy-2-[4-(propan-2-yl)phenyl]-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one
902856-13-7
4mg
$66.0 2023-09-10
Life Chemicals
F3411-0305-50mg
7-bromo-9-methoxy-2-[4-(propan-2-yl)phenyl]-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one
902856-13-7
50mg
$160.0 2023-09-10
Life Chemicals
F3411-0305-1mg
7-bromo-9-methoxy-2-[4-(propan-2-yl)phenyl]-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one
902856-13-7
1mg
$54.0 2023-09-10
Life Chemicals
F3411-0305-5mg
7-bromo-9-methoxy-2-[4-(propan-2-yl)phenyl]-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one
902856-13-7
5mg
$69.0 2023-09-10
Life Chemicals
F3411-0305-2μmol
7-bromo-9-methoxy-2-[4-(propan-2-yl)phenyl]-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one
902856-13-7
2μmol
$57.0 2023-09-10
Life Chemicals
F3411-0305-3mg
7-bromo-9-methoxy-2-[4-(propan-2-yl)phenyl]-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one
902856-13-7
3mg
$63.0 2023-09-10
Life Chemicals
F3411-0305-15mg
7-bromo-9-methoxy-2-[4-(propan-2-yl)phenyl]-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one
902856-13-7
15mg
$89.0 2023-09-10
Life Chemicals
F3411-0305-10μmol
7-bromo-9-methoxy-2-[4-(propan-2-yl)phenyl]-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one
902856-13-7
10μmol
$69.0 2023-09-10
Life Chemicals
F3411-0305-20μmol
7-bromo-9-methoxy-2-[4-(propan-2-yl)phenyl]-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one
902856-13-7
20μmol
$79.0 2023-09-10
Life Chemicals
F3411-0305-2mg
7-bromo-9-methoxy-2-[4-(propan-2-yl)phenyl]-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one
902856-13-7
2mg
$59.0 2023-09-10

7-bromo-9-methoxy-2-4-(propan-2-yl)phenyl-3H,4H,5H-chromeno2,3-dpyrimidin-4-one 関連文献

7-bromo-9-methoxy-2-4-(propan-2-yl)phenyl-3H,4H,5H-chromeno2,3-dpyrimidin-4-oneに関する追加情報

Research Briefing on 7-bromo-9-methoxy-2-4-(propan-2-yl)phenyl-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one (CAS: 902856-13-7)

The compound 7-bromo-9-methoxy-2-4-(propan-2-yl)phenyl-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one (CAS: 902856-13-7) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This chromeno-pyrimidinone derivative has shown promising potential in various therapeutic applications, particularly in oncology and inflammation-related disorders. Recent studies have focused on elucidating its mechanism of action, pharmacokinetic properties, and structure-activity relationships (SAR) to optimize its efficacy and safety profile.

One of the key findings from recent research is the compound's ability to modulate specific kinase pathways, including the inhibition of cyclin-dependent kinases (CDKs) and mitogen-activated protein kinases (MAPKs). These pathways are critical in regulating cell cycle progression and inflammatory responses, making the compound a potential candidate for targeted therapy. In vitro studies have demonstrated its potent anti-proliferative effects against various cancer cell lines, with IC50 values in the low micromolar range. Additionally, its selectivity profile suggests a favorable therapeutic window, minimizing off-target effects.

Further investigations into the compound's pharmacokinetics have revealed its moderate bioavailability and metabolic stability. Structural modifications, such as the introduction of the bromo and methoxy groups, have been shown to enhance its binding affinity to target proteins while improving its solubility and absorption properties. These findings are supported by molecular docking studies, which highlight the importance of the chromeno-pyrimidinone core in mediating interactions with key amino acid residues in the active sites of target kinases.

In vivo studies using animal models have corroborated the compound's therapeutic potential. For instance, in murine models of colorectal cancer, administration of 7-bromo-9-methoxy-2-4-(propan-2-yl)phenyl-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one resulted in significant tumor growth inhibition and prolonged survival rates. Moreover, its anti-inflammatory effects were observed in models of rheumatoid arthritis, where it reduced joint inflammation and cartilage degradation. These preclinical results underscore the compound's dual functionality as both an anti-cancer and anti-inflammatory agent.

Despite these promising findings, challenges remain in the development of this compound as a viable therapeutic. Issues such as potential toxicity at higher doses, drug-drug interactions, and the need for further optimization of its pharmacokinetic properties must be addressed. Ongoing research is focused on synthesizing analogs with improved efficacy and safety profiles, as well as exploring combination therapies to enhance its therapeutic outcomes.

In conclusion, 7-bromo-9-methoxy-2-4-(propan-2-yl)phenyl-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one represents a promising scaffold for the development of novel therapeutics in oncology and inflammation. Its unique structural features and potent biological activities make it a valuable candidate for further investigation. Future studies should aim to advance its clinical translation, addressing the current limitations and unlocking its full therapeutic potential.

おすすめ記事

推奨される供給者
Hubei Cuiyuan Biotechnology Co.,Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Reagent
Hubei Cuiyuan Biotechnology Co.,Ltd
Hebei Ganmiao New material Technology Co., LTD
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Hebei Ganmiao New material Technology Co., LTD
Amadis Chemical Company Limited
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Reagent
Amadis Chemical Company Limited
Nanjing Jubai Biopharm
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Nanjing Jubai Biopharm
Changzhou Guanjia Chemical Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Changzhou Guanjia Chemical Co., Ltd